![molecular formula C7H10O3 B133555 Methyl 3-cyclopropyl-3-oxopropanoate CAS No. 32249-35-7](/img/structure/B133555.png)
Methyl 3-cyclopropyl-3-oxopropanoate
Overview
Description
Methyl 3-cyclopropyl-3-oxopropanoate is a clear, colorless oil . It has a molecular weight of 142.15 and its IUPAC name is methyl 3-cyclopropyl-3-oxopropanoate . It is used as a reagent in the synthesis of Pitavastatin .
Molecular Structure Analysis
The molecular formula of Methyl 3-cyclopropyl-3-oxopropanoate is C7H10O3 . The InChI code for this compound is 1S/C7H10O3/c1-10-7(9)4-6(8)5-2-3-5/h5H,2-4H2,1H3 .Physical And Chemical Properties Analysis
Methyl 3-cyclopropyl-3-oxopropanoate has a density of 1.2±0.1 g/cm3 . It has a boiling point of 193.0±13.0 °C at 760 mmHg . The flash point of this compound is 74.1±19.9 °C . It is stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Heterocycle Synthesis
Methyl 3-cyclopropyl-3-oxopropanoate serves as a valuable building block for synthesizing heterocyclic compounds. Researchers have explored its reactions with different reagents to create novel structures. For instance, reactions with chloroacetone and ammonia, benzaldehyde and ammonia, and benzoquinone have led to the formation of compounds like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate, dimethyl 2,6-dicyclopropyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, and methyl 2-cyclopropyl-5-hydroxy-1-benzofuran-3-carboxylate .
Pharmaceutical Intermediates
Methyl 3-cyclopropyl-3-oxopropanoate plays a crucial role in the synthesis of certain pharmaceutical compounds. Notably, it is used as a reagent in the production of pitavastatin, a cholesterol-lowering drug . Its unique cyclopropyl substituent contributes to the structural diversity of these intermediates.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-cyclopropyl-3-oxopropanoate is a chemical compound with the CAS number 32249-35-7
Mode of Action
It has been used as a reagent in the synthesis of various compounds .
Biochemical Pathways
It is known to participate in reactions with other compounds such as chloroacetone, ammonia, benzaldehyde, and benzoquinone .
Pharmacokinetics
It is soluble in chloroform , which may influence its bioavailability.
Result of Action
It is known to be used as a reagent in the synthesis of Pitavastatin , a medication used to treat high blood cholesterol.
Action Environment
It is recommended to be stored in a dark place, sealed, and at room temperature .
properties
IUPAC Name |
methyl 3-cyclopropyl-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-7(9)4-6(8)5-2-3-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJWDPRXCXJDPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435934 | |
Record name | Methyl 3-cyclopropyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyclopropyl-3-oxopropanoate | |
CAS RN |
32249-35-7 | |
Record name | Methyl β-oxocyclopropanepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32249-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-cyclopropyl-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes methyl 3-cyclopropyl-3-oxopropanoate a useful starting material in organic synthesis?
A1: Methyl 3-cyclopropyl-3-oxopropanoate serves as a versatile precursor for synthesizing various heterocyclic compounds containing a cyclopropyl substituent. These heterocycles include pyrroles, pyridines, benzofurans, pyrazoles, and triazoles. [] This versatility stems from its structure, featuring both a cyclopropyl group and a reactive ketoester moiety, allowing for diverse chemical transformations. []
Q2: Can you provide an example of how methyl 3-cyclopropyl-3-oxopropanoate is used to create a specific heterocycle?
A2: One example is the synthesis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. [] The synthesis involves a two-step process. First, methyl 3-cyclopropyl-3-oxopropanoate undergoes an enole-mediated click Dimroth reaction with 4-azidoanisole, yielding 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. This intermediate is then coupled with 4-chloroaniline using 1,1′-carbonyldiimidazole (CDI) as a coupling agent, ultimately forming the desired triazole derivative. []
Q3: Methyl 3-cyclopropyl-3-oxopropanoate has been studied in enantioselective hydrogenation. What makes this reaction significant?
A3: Enantioselective hydrogenation is crucial for producing chiral compounds, which are molecules with non-superimposable mirror images. These chiral compounds often exhibit different biological activities, making their selective synthesis highly relevant for pharmaceuticals and other industries. [, , ]
Q4: What catalyst system has shown remarkable enantioselectivity in the hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate?
A4: Tartaric acid-modified Raney nickel catalysts have demonstrated exceptional enantio-differentiating ability in this reaction. Notably, tartaric acid-NaBr modified supersonicated Raney nickel (TA-NaBr-MRNiU) achieved an impressive 98.6% enantiomeric excess (e.d.a.) in the hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate to methyl 3-cyclopropyl-3-hydroxypropanoate. [, , , , ] This result highlights the potential of these catalysts for synthesizing enantiomerically pure compounds.
Q5: How does the tartaric acid modification contribute to the high enantioselectivity observed with Raney nickel catalysts?
A5: Studies suggest that the tartaric acid modification leads to a substrate-specific activation on the catalyst surface. [] This modification likely creates a chiral environment that favors the adsorption and reaction of one enantiomer of methyl 3-cyclopropyl-3-oxopropanoate over the other, resulting in the observed high enantioselectivity. [] Further research into the exact mechanism of this interaction is ongoing.
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